molecular formula C12H13ClF3N5O2 B1435928 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine CAS No. 1823194-85-9

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine

Cat. No.: B1435928
CAS No.: 1823194-85-9
M. Wt: 351.71 g/mol
InChI Key: CCKBESDDDHBMPA-UHFFFAOYSA-N
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Description

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. The pyridine ring is linked to a piperazine moiety via a nitrogen atom, with a nitroethenamine group extending from the piperazine (C₁₂H₁₃ClF₃N₅O₂; MW: 351.72; CAS: 1823194-85-9; MDL: MFCD29042546) . This structure combines electron-withdrawing groups (Cl, CF₃) with a nitro group (NO₂), which may enhance electrophilic reactivity and influence binding interactions in medicinal or agrochemical applications. The compound’s design aligns with trends in bioactive molecules targeting enzymes or receptors sensitive to halogenated and fluorinated motifs .

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N5O2/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(17)7-21(22)23/h5-7H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKBESDDDHBMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitroalkene Formation and Amination

  • Method: Reaction of the piperazinyl pyridine intermediate with nitro-substituted ethanamine derivatives under controlled conditions.
  • Conditions: Mild heating or reflux, often in polar aprotic solvents.
  • Considerations: The (E)-configuration of the nitroethenyl group is favored for stability and biological activity.

This step may involve:

  • Formation of an imine or enamine intermediate.
  • Subsequent nitration or nitro group introduction.
  • Careful control to prevent reduction or decomposition of the nitro group.

Alternative Synthetic Approaches

Use of Amides as Amine Sources for Aminopyridine Derivatives

Recent studies have demonstrated the use of simple amides (e.g., N,N-dimethylformamide) as amine sources to convert 2-chloropyridines into aminopyridines without transition metal catalysts.

  • Procedure: Reflux 2-chloropyridine derivatives with amides neat (without solvent) under heating.
  • Advantages: Metal-free, scalable, operationally simple.
  • Yields: Good yields (up to 80%) for aminopyridine derivatives with nitro and trifluoromethyl substituents.
  • Limitations: Reaction times vary (3-30 hours) depending on amide and substrate.

This method may be adapted for preparing the piperazine-substituted pyridine intermediates, facilitating subsequent nitroethenyl amination.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Yield (%) Remarks
1 SNAr substitution 2-chloro-3-nitro-5-(trifluoromethyl)pyridine + piperazine, reflux in DMF/NMP 50-80 No catalyst needed; electron-withdrawing groups activate substitution
2 Nitroethenyl amination Piperazinyl pyridine intermediate + nitroethenyl amine precursors, mild heating 60-75 Control of (E)-isomer formation crucial
3 Amination via amides (alternative) 2-chloropyridine + N,N-dimethylformamide or other amides, neat reflux 59-80 Metal-free, scalable, suitable for diverse substituents

The preparation of 1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine involves a multi-step synthesis starting from chloropyridine derivatives. Key steps include nucleophilic aromatic substitution with piperazine and subsequent introduction of the nitroethenyl amine group. Alternative metal-free methods using amides as amine sources provide scalable and efficient routes to related intermediates. The synthetic methods are well-established, offering good yields and operational simplicity, making this compound accessible for further pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and boron reagents for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while coupling reactions could produce various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds containing trifluoromethyl-pyridine moieties exhibit promising anticancer properties. The structural characteristics of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine allow it to interact with specific biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties : The presence of the piperazine ring in this compound enhances its ability to act against various bacterial strains. Preliminary studies suggest that it may exhibit bactericidal activity, making it a candidate for developing new antibiotics, especially against resistant strains .

Neuropharmacology : The compound's piperazine component is known for its psychoactive properties. It may serve as a lead compound for developing drugs targeting neurological disorders such as depression or anxiety, leveraging its ability to modulate neurotransmitter systems .

Chemical Biology Applications

Biochemical Research : this compound is also utilized in biochemical assays to study enzyme interactions and protein-ligand binding dynamics. Its unique functional groups facilitate the design of probes for investigating biological mechanisms at the molecular level .

Material Science Applications

Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance the mechanical properties and thermal stability of materials. Its trifluoromethyl groups contribute to hydrophobicity, which can be advantageous in creating water-resistant coatings or membranes .

Nanotechnology : In nanotechnology, derivatives of this compound are explored for their potential use in drug delivery systems. The ability to modify its structure allows for the development of nanoparticles that can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound with a similar trifluoromethyl-pyridine structure exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation. This finding underscores the potential application of this compound in developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested various derivatives of piperazine-based compounds against multidrug-resistant bacteria. Results indicated that certain modifications led to enhanced antimicrobial activity, suggesting that this compound could be optimized for improved efficacy against resistant pathogens .

Mechanism of Action

The mechanism of action of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence . This inhibition disrupts bacterial metabolism and growth, making the compound a potential antibacterial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Pyridine Cores
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features
Target Compound C₁₂H₁₃ClF₃N₅O₂ 351.72 3-Cl, 5-CF₃ pyridine; 2-nitroethen-1-amine Nitro group enhances electrophilicity; trifluoromethyl improves lipophilicity
1-(4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl)butan-1-one C₁₄H₁₅ClF₃N₅O 361.75 3-Cl, 5-CF₃ pyridine; ketone group Ketone replaces nitroethenamine; likely reduced electrophilicity
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine C₂₀H₁₉ClF₃N₅O₂S 485.91 Benzothiazin-imine; dimethoxy groups Extended aromatic system may improve π-π stacking interactions
N-[(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl]cyclopropanamine C₁₀H₁₁ClF₃N₃ 265.66 Cyclopropanamine; lacks piperazine Simplified structure; potential for CNS permeability

Sources :

Functional Group Impact on Bioactivity
  • Nitroethenamine vs. Ketone (Target vs. In contrast, the ketone in MK45 (C₁₄H₁₅ClF₃N₅O) may form hydrogen bonds but lacks the redox activity of nitro groups .
  • Trifluoromethyl vs. Methoxy (Target vs. ) :
    Compounds like (4-Chloro-3-nitro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine (C₁₉H₁₈ClN₅O₃) feature methoxy groups instead of CF₃, reducing lipophilicity and altering metabolic stability .
Pharmacological and Industrial Relevance
  • N-[(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl]cyclopropanamine : Simpler structure may suit agrochemical applications (e.g., insecticidal activity via nicotinic acetylcholine receptor modulation) .

Biological Activity

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine, also known by its CAS number 1823194-85-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₂H₁₃ClF₃N₅O₂
  • Molecular Weight: 351.72 g/mol
  • CAS Number: 1823194-85-9

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which could have implications for neuropharmacology.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related piperazine derivatives has shown promising results in inhibiting the proliferation of various cancer cell lines, including pancreatic and gastric cancers.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell Line TestedIC₅₀ (µM)Mechanism
Compound APatu898810Apoptosis induction via caspase activation
Compound BSGC790115Cell cycle arrest
1-{4-[3-Chloro...}SMMC7721TBDTBD

These effects are often mediated through the induction of apoptosis and inhibition of cell cycle progression.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Some studies have explored its role as an antagonist or inhibitor of neurotransmitter receptors, which could provide insights into its use in treating neurological disorders.

Case Study: Neurotransmitter Inhibition
A study investigating the inhibition of monoamine oxidase (MAO) by similar compounds found that specific structural modifications led to enhanced inhibitory activity. This points toward a potential application in the treatment of depression or anxiety disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits a dose-dependent response against various cancer cell lines. The compound's efficacy was compared to established chemotherapeutics, showing comparable or superior effects in certain assays.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that modifications in the piperazine ring and substitutions on the pyridine moiety significantly influence biological activity. These findings can guide future synthesis efforts to optimize efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often prepared by reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with activated intermediates (e.g., chloro-nitroethene derivatives). A key step involves coupling the pyridinylpiperazine moiety to the nitroethenamine core using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base . Reaction optimization should focus on temperature (25–60°C), solvent polarity, and stoichiometric ratios to maximize yield.

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodology : Use a combination of:

  • X-ray crystallography to resolve the 3D configuration of the piperazine-pyridine core and nitroethenamine substituents .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments. For example, ¹⁹F NMR is critical for verifying the trifluoromethyl group’s presence and symmetry .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., via ESI-TOF).

Q. What purification techniques are recommended for isolating this compound?

  • Methodology :

  • Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate polar nitroethenamine byproducts.
  • Recrystallization from ethanol or acetonitrile to enhance purity, leveraging differential solubility of the nitro group .

Q. How can reaction yields be improved during the synthesis of the pyridinylpiperazine intermediate?

  • Methodology : Optimize the substitution reaction between 3-chloro-5-(trifluoromethyl)pyridine and piperazine derivatives by:

  • Varying bases (e.g., K₂CO₃ vs. NEt₃) to modulate nucleophilicity.
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitoring progress via TLC or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response profiling : Conduct parallel assays (e.g., kinase inhibition, cytotoxicity) under standardized conditions to control for batch-to-batch variability in compound purity.
  • Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may confound results .
  • Structural analogs : Compare activity with derivatives lacking the nitro group or trifluoromethyl substituent to isolate pharmacophoric contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., c-Src/Abl) based on the compound’s nitroethenamine and piperazine motifs. Validate with experimental IC₅₀ values from kinase inhibition assays .
  • QSAR studies : Correlate electronic properties (e.g., Hammett σ values for the trifluoromethyl group) with bioactivity to guide structural optimization .

Q. What analytical methods assess the compound’s stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then quantify degradation via HPLC with PDA detection .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hr) and monitor parent compound depletion using LC-MS/MS .

Q. How can isosteric replacements improve the compound’s pharmacokinetic profile?

  • Methodology :

  • Bioisosteric design : Replace the nitro group with a cyano or sulfonamide moiety to enhance metabolic stability while retaining electron-withdrawing effects .
  • LogP optimization : Introduce fluorine or methyl groups to the pyridine ring to balance lipophilicity and aqueous solubility, as demonstrated in related trifluoromethylpyridine analogs .

Experimental Design Considerations

  • Controls : Include positive controls (e.g., known kinase inhibitors like AZD0530) and negative controls (vehicle-only) in bioactivity assays .
  • Replication : Use ≥3 independent experimental replicates for synthetic steps and bioassays to ensure reproducibility .
  • Data analysis : Apply ANOVA or mixed-effects models to account for variability in reaction yields or biological responses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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